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Compound Focus: Thioquinapiperifil

CAS No.: 220060-39-9

Cat. No.: S545254

Introduction to Thioquinapiperifil

Thioquinapiperifil (also known as KF31327 free base) is a potent, selective, and non-competitive
phosphodiesterase-5 (PDE-5) inhibitor initially developed by Kyowa Hakko Kogyo Co., Ltd. and
subsequently identified as an unauthorized adulterant in dietary supplements marketed for sexual
enhancement. [1] [2] This compound belongs to a novel structural class of imidazoquinazoline derivatives,
distinct from conventional PDE-5 inhibitors such as sildenafil, vardenafil, and tadalafil. [1] [2] Its unique
chemical structure contributes to different analytical detection properties compared to traditional PDE-5

inhibitors, making it challenging to identify in routine screening procedures. [2]

The molecular foundation of Thioquinapiperifil consists of an imidazoquinazoline core with a thione
group at position 2, an ethyl group at position 3, and a benzylamino substituent at position 8 that incorporates
a piperidine ring with a hydroxymethyl group. [1] [2] This specific arrangement is essential for its potent
biological activity and selectivity profile. Researchers should note that both the free base (CAS 220060-39-
9) and dihydrochloride salt (CAS 204077-66-7) forms are available for experimental use, with the salt form

typically offering enhanced water solubility and stability while maintaining comparable biological activity.

[3][4]

Table 1: Fundamental Chemical and Physical Properties of Thioquinapiperifil
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Property Specification

Chemical Name  3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-
imidazo[4,5-g]quinazoline-2-thione

Synonyms KF31327 free base

CAS Number 220060-39-9 (free base), 204077-66-7 (dihydrochloride)

Molecular C24H28N6OS

Formula

Molecular 448.58 g/mol (free base), 521.51 g/mol (dihydrochloride)

Weight

Chemical Imidazoquinazoline derivative

Structure

Storage -20°C (powder) or -80°C (in solution); keep container tightly sealed in cool, well-
Conditions ventilated area

Biological Activity and Pharmacological Profile

PDE Inhibition Selectivity and Potency

Thioquinapiperifil demonstrates exceptional potency and remarkable selectivity for phosphodiesterase-5
(PDE-5) inhibition, with a half-maximal inhibitory concentration (ICso) of 0.074 nM against this enzyme. [3]
[4] This high level of specificity is particularly evident when comparing its activity against other
phosphodiesterase isoforms, showing significantly weaker inhibition of PDE1 (ICso = 380 nM), PDE2 (ICso
=670 nM), PDE3 (ICso = 38 nM), and PDE4 (ICso = 800 nM). [3] [4] The 5,000-fold selectivity ratio for
PDES over PDE1 highlights its specific mechanism of action and suggests a potentially improved side effect
profile compared to less selective PDES inhibitors that may cause visual disturbances due to PDE6

inhibition. [3] [4] [5]
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The compound functions as a non-competitive inhibitor of PDE5, meaning it does not compete directly
with the substrate (cGMP) for the active site but instead binds to a separate allosteric site on the enzyme. [3]
This mechanism of action results in a characteristic change in the enzyme's kinetic parameters, specifically
decreasing the maximum reaction velocity (Vmax) without significantly altering the Michaelis constant (Km).
This non-competitive inhibition profile is particularly relevant for therapeutic applications as it may provide

more consistent enzyme modulation across varying substrate concentrations.

Table 2: Phosphodiesterase (PDE) Inhibition Profile of Thioquinapiperifil

Phosphodiesterase Isoform ICso0 Value Selectivity Ratio (vs. PDES5)
PDES5 0.074 nM 1

PDE3 38 nM 514

PDE1 380 nM 5,135

PDE2 670 nM 9,054

PDE4 800 nM 10,811

Cellular and Physiological Effects

In cellular models, Thioquinapiperifil demonstrates concentration-dependent inhibition of platelet
aggregation, with effects observed at concentrations ranging from 0.1 to 10 pM. [3] [4] Notably, in the
absence of nitroglycerin, higher concentrations (1 and 10 pM) of Thioquinapiperifil are required to achieve
significant inhibition of platelet aggregation, suggesting that its anti-aggregatory effects are enhanced by
nitric oxide-mediated signaling pathways. [3] [4] This observation aligns with the known mechanism of

PDES inhibitors, which potentiate the effects of nitric oxide by preserving intracellular cGMP levels.

At the molecular level, treatment with Thioquinapiperifil (10 pM) produces a significant increase in
intracellular cyclic GMP levels, with mean cGMP concentrations reaching 0.95 + 0.17 pmol/102 cells after
just 5 minutes of incubation. [3] [4] This rapid accumulation of cGMP confirms the compound's effective

engagement with the NO-sGC-cGMP signaling pathway, which underlies its physiological effects including
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vasodilation and inhibition of platelet aggregation. The cellular activity occurs through a well-defined

signaling pathway that can be visualized as follows:
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Diagram 1: Mechanism of Action of Thioquinapiperifil in the NO-sGC-cGMP Signaling Pathway

Experimental Protocols and Methodologies
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In Vitro PDES5 Inhibition Assay

3.1.1 Principle and Objective

This protocol describes a standardized method for evaluating the inhibitory potency of Thioquinapiperifil
against phosphodiesterase type 5 (PDE5) enzyme using a fluorescence-based detection system. The assay
measures the compound's ability to inhibit the enzymatic hydrolysis of cyclic GMP (cGMP) to 5'-GMP,
providing quantitative data on inhibition potency (ICso values) that can be used for structure-activity

relationship studies and comparison with other PDES5 inhibitors. [3] [4]
3.1.2 Materials and Reagents

e Source of PDE5 enzyme: Human recombinant PDE5 or human platelet-derived PDE5S
Substrate: Cyclic GMP (cGMP)

Inhibitor stock solution: Thioquinapiperifil (prepare fresh in DMSO at 1 mM concentration)
Reaction buffer: 50 mM Tris-HCI (pH 7.5), 5 mM MgCl2

Detection system: Fluorescent cGMP derivative or commercial PDE activity assay kit

Equipment: Microplate reader capable of fluorescence detection, temperature-controlled incubator

3.1.3 Experimental Procedure

Prepare inhibitor dilutions: Create a series of Thioquinapiperifil dilutions in DMSO (typically 11
concentrations from 10 pM to 0.01 nM) using half-log or log dilutions, ensuring the final DMSO

concentration in assays does not exceed 1%.

Set up reaction mixtures:

[e]

Add 25 pL of reaction buffer to each well

Add 10 pL of appropriate Thioquinapiperifil dilution or vehicle control (DMSO)

Add 10 pL of PDE5 enzyme solution (diluted to appropriate concentration in reaction buffer)
Pre-incubate the mixture for 10 minutes at 30°C

[e]

(¢]

(e]

Initiate reaction: Add 5 pL. of cGMP substrate solution (final concentration 0.1-1 pM) to start the

enzymatic reaction.

Incubate: Allow the reaction to proceed for 30-60 minutes at 30°C, ensuring the reaction remains

within the linear range for enzyme activity.
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e Terminate and detect: Stop the reaction by heat inactivation (95°C for 2 minutes) or using a

commercial detection reagent according to manufacturer's instructions.

e Measure product formation: Quantify the remaining cGMP or the formed 5-GMP using an

appropriate detection method (fluorescence, radioactivity, or colorimetry).

3.1.4 Data Analysis and Interpretation

e Calculate percentage inhibition for each Thioquinapiperifil concentration using the formula: %
Inhibition = [1 - (Signal_sample / Signal_control)] x 100

e Generate dose-response curves by plotting % inhibition against log inhibitor concentration.

e Determine ICso values using non-linear regression analysis (four-parameter logistic curve fitting) with
appropriate software (GraphPad Prism, SigmaPlot).

¢ Include positive controls (e.qg., sildenafil) for assay validation and comparative analysis.

Platelet Aggregation Inhibition Assay

3.2.1 Principle and Objective

This protocol assesses the functional activity of Thioquinapiperifil in inhibiting platelet aggregation,
which represents a key physiological effect of PDES5 inhibition. The assay evaluates the compound's ability
to potentiate the anti-aggregatory effects of nitric oxide donors and directly inhibit platelet activation,

providing insights into its potential cardiovascular effects. [3] [4]

3.2.2 Materials and Reagents

Platelet-rich plasma (PRP): Freshly prepared from human blood (anticoagulated with sodium citrate)
Agonists: ADP (10-20 uM), collagen (2-4 pg/mL), or other platelet activators

Nitric oxide donor: Nitroglycerin (prepare fresh in appropriate solvent)

Thioquinapiperifil solutions: Prepare in DMSO (0.1, 1, and 10 pM final concentrations in assay)
Equipment: Platelet aggregometer with temperature control and stirring capability

3.2.3 Experimental Procedure

e Prepare platelet-rich plasma (PRP): Collect venous blood from healthy volunteers (with institutional
approval) using sodium citrate as anticoagulant. Centrifuge at 180 x g for 15 minutes at room

temperature to obtain PRP.
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Pre-incubate with compound:

o Aliquot 225 pL of PRP into aggregometer cuvettes

o Add 2.5 pL of appropriate Thioquinapiperifil dilution (0.1-10 uM final concentration) or vehicle
control

o Pre-incubate for 3 minutes at 37°C with constant stirring (1000 rpm)

Stimulate aggregation:

o Add 2.5 pL of nitroglycerin (optional, 10 nM final concentration) and incubate for 1 minute
o Add 20 pL of platelet agonist (ADP or collagen at predetermined ECso concentration)

Measure aggregation: Monitor light transmission for 5-10 minutes until aggregation reaches plateau.

Quantify results: Express aggregation as percentage of maximum, using platelet-poor plasma (PPP)

as 100% transmission reference.
3.2.4 Data Analysis and Interpretation

e Calculate % inhibition of aggregation using: % Inhibition = [1 - (Aggregation_sample /
Aggregation_control)] x 100

e Compare concentration-response relationships with and without nitroglycerin to assess NO-
dependent potentiation

e Perform statistical analysis using ANOVA with post-hoc tests (n = 3 independent experiments)

Analytical Methods for Characterization and Detection

LC-MS Characterization and Identification

The analytical characterization of Thioquinapiperifil requires advanced techniques due to its novel structure
and presence in complex matrices such as dietary supplements. Liquid chromatography-mass
spectrometry (LC-MS) provides the most reliable approach for both identification and quantification of this

compound in research samples and commercial products. [1] [6] [2]
4.1.1 Sample Preparation

e For dietary supplements: Grind tablets or capsules to homogeneous powder
e Extract 100 mg of powder with 10 mL of methanol using sonication for 30 minutes
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Centrifuge at 3,000 x g for 10 minutes and filter supernatant through 0.22 ym membrane
Dilute extracts as needed for LC-MS analysis

4.1.2 LC-MS Conditions

Column: C18 reversed-phase (e.g., Capcell PAK C18, 2.0 x 150 mm, 5 ym)
Mobile phase: A: 0.2% acetic acid in water, B: acetonitrile

Gradient: 10% B to 90% B over 20 minutes, hold 5 minutes

Flow rate: 0.2 mL/min

Column temperature: 35°C

lonization: ESI positive mode

Mass detection: IT-TOF MS with accurate mass measurement

4.1.3 Identification Parameters

Retention time: Approximately 14.3 minutes under above conditions [2]

Molecular ion: [M+H]+ at m/z 449.2 (calculated for C24H29NeOS™)

Key fragments: Characteristic MS/MS fragments at m/z 377.1, 311.2, and 267.1 [2]
UV spectrum: Distinct from conventional PDES inhibitors [2]

Screening for Adulterants in Dietary Supplements

Thioquinapiperifil has been frequently identified as an undeclared adulterant in dietary supplements

marketed for sexual enhancement. [3] [1] [2] Researchers analyzing such products should employ

comprehensive screening methods capable of detecting this compound alongside other PDE5 inhibitors and

analogs.

4.2.1 Comprehensive Screening Approach

Utilize LC-IT-TOF MS for high-resolution mass detection and structural elucidation [6]

Build a customized MSr spectral library incorporating Thioquinapiperifil and other known PDE5
inhibitors [6]

Employ multistage tandem MS to obtain structural information through sequential fragmentation [6]
Confirm identifications by comparing accurate masses of both parent and fragment ions with
reference standards [6]

Table 3: Analytical Methods for Thioquinapiperifil Detection and Quantification
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Method Type

Key Parameters

Applications

Limits/Sensitivity

LC-UV

LC-MS

NMR
Spectroscopy

IR
Spectroscopy

Retention time: ~14.3 min;
Distinct UV spectrum
different from conventional
PDES5 inhibitors

[M+H]+ m/z 449.2;
Characteristic fragments at
m/z 377.1, 311.2

Complete *H and 3C NMR
assignment; 2D NMR for
structural confirmation

Characteristic aromatic ring
stretching at 1593 cm~! and
1486 cm~?1; C=S stretch at
1183 cm~?

Preliminary screening;
Product quality control

Confirmatory
identification; Metabolic
studies

Structural elucidation of
unknown compounds;
Regulatory analysis

Complementary
structural information

Safety and Regulatory Considerations

Toxicity and Handling Precautions

Content in supplements:
~13-15 mg/tablet [1]

High sensitivity for trace
detection in complex
matrices

Definitive structural
confirmation

Functional group
identification

Thioquinapiperifil is classified as Acute Toxicity Category 4 (Oral) according to GHS standards, with the
hazard statement H302 ("Harmful if swallowed"). [7] Additionally, it presents serious environmental hazards
classified as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1 (H410: "Very
toxic to aquatic life with long lasting effects"). [7] Researchers must implement appropriate safety measures

when handling this compound in laboratory settings.

5.1.1 Personal Protective Equipment (PPE)

Eye protection: Safety goggles with side-shields
Hand protection: Appropriate chemical-resistant gloves
Body protection: Impervious laboratory coat or protective clothing

Respiratory protection: Suitable respirator when handling powder forms
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5.1.2 Handling and Storage

e Handling precautions: Avoid inhalation, contact with eyes and skin; avoid dust and aerosol
formation; use only in areas with appropriate exhaust ventilation

e Storage conditions: Keep container tightly sealed in cool, well-ventilated area; store at -20°C
(powder) or -80°C (in solution)

Regulatory Status and Compliance

Thioquinapiperifil is not approved by any major regulatory agency (including FDA, EMA) for human
medicinal use. [1] [2] The compound has been identified as an unauthorized adulterant in dietary
supplements and "natural" health products, posing significant public health risks due to potential side effects
and drug interactions. [1] [2] Researchers should note that this compound is sold strictly for research

purposes only, and any use in consumer products would be illegal in most jurisdictions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nim.nih.gov]
2. Structural elucidation of a PDE-5 inhibitor detected as an ... [sciencedirect.com]

3. Thioquinapiperifil (KF31327 free base) | PDES5 Inhibitor [medchemexpress.com]

4. Thioquinapiperifil dihydrochloride | CAS#:204077-66-7 | Chemsrc [m.chemsrc.com]
5. PDES5 inhibitor [en.wikipedia.org]

6. Screening of Phosphodiesterase-5 Inhibitors and Their ... [mdpi.com]

7. Thioquinapiperifil|220060-39-9|MSDS [dcchemicals.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Thioquinapiperifil

(Research Use Only)]. Smolecule, [2026]. [Online PDF]. Available at:

© 2026 Smolecule. All rights reserved. 10/11 Tech Support


https://www.smolecule.com/products/s545254?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18758113/
https://www.sciencedirect.com/science/article/abs/pii/S073170850800438X
https://pubmed.ncbi.nlm.nih.gov/18758113/
https://www.sciencedirect.com/science/article/abs/pii/S073170850800438X
https://www.smolecule.com/products/s545254?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18758113/
https://www.sciencedirect.com/science/article/abs/pii/S073170850800438X
https://www.medchemexpress.com/thioquinapiperifil.html?srsltid=AfmBOorjX2rx_w235gU0sKDRP4B67ng71XBO1M-wBny8q2ho3kPJBWDI
https://m.chemsrc.com/en/cas/204077-66-7_1571683.html
https://en.wikipedia.org/wiki/PDE5_inhibitor
https://www.mdpi.com/1420-3049/25/12/2734
https://dcchemicals.com/msds/MSDS_DC44581.html
https://www.smolecule.com/products/b545254#thioquinapiperifil-research-use-only
https://www.smolecule.com/products/b545254#thioquinapiperifil-research-use-only
https://www.smolecule.com/products/s545254?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

[https://www.smolecule.com/products/b545254#thioquinapiperifil-research-use-only]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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